molecular formula C17H18ClNO3 B12091210 Tert-butyl 4-(benzyloxy)-2-chloronicotinate

Tert-butyl 4-(benzyloxy)-2-chloronicotinate

Cat. No.: B12091210
M. Wt: 319.8 g/mol
InChI Key: HLGCOFLWTBFGCI-UHFFFAOYSA-N
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Description

Tert-butyl 4-(benzyloxy)-2-chloronicotinate is an organic compound that belongs to the class of nicotinates It features a tert-butyl ester group, a benzyloxy group, and a chlorine atom attached to a nicotinic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(benzyloxy)-2-chloronicotinate typically involves multiple steps. One common method starts with the chlorination of nicotinic acid to introduce the chlorine atom at the 2-position. This is followed by the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions to form the tert-butyl ester. The final step involves the protection of the hydroxyl group with a benzyl group using benzyl chloride in the presence of a base such as sodium hydroxide .

Industrial Production Methods

Industrial production of this compound may utilize continuous flow microreactor systems to enhance efficiency and sustainability. These systems allow for precise control of reaction conditions, leading to higher yields and reduced waste .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(benzyloxy)-2-chloronicotinate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl 4-(benzyloxy)-2-chloronicotinate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of tert-butyl 4-(benzyloxy)-2-chloronicotinate involves its interaction with specific molecular targets. The benzyloxy group can facilitate binding to certain enzymes or receptors, while the chlorine atom may participate in halogen bonding interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(benzyloxy)-2-fluoronicotinate
  • Tert-butyl 4-(benzyloxy)-2-bromonicotinate
  • Tert-butyl 4-(benzyloxy)-2-iodonicotinate

Highlighting Uniqueness

Tert-butyl 4-(benzyloxy)-2-chloronicotinate is unique due to the presence of the chlorine atom, which can engage in specific interactions not possible with other halogens. This can result in distinct reactivity and binding properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C17H18ClNO3

Molecular Weight

319.8 g/mol

IUPAC Name

tert-butyl 2-chloro-4-phenylmethoxypyridine-3-carboxylate

InChI

InChI=1S/C17H18ClNO3/c1-17(2,3)22-16(20)14-13(9-10-19-15(14)18)21-11-12-7-5-4-6-8-12/h4-10H,11H2,1-3H3

InChI Key

HLGCOFLWTBFGCI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C=CN=C1Cl)OCC2=CC=CC=C2

Origin of Product

United States

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